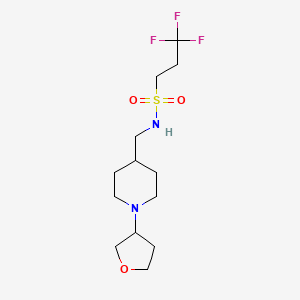

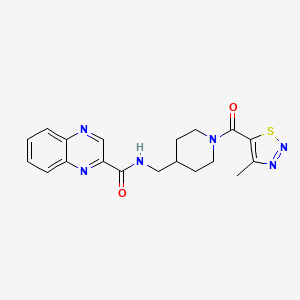

3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . This compound is part of a larger class of trifluoromethyl-containing compounds, which have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of this compound could involve the reaction of tetrahydrofuran and 3,3,3-trifluoropropene . This reaction can produce a series of compounds with one to four trifluoropropyl side chains linked to tetrahydrofuran . The principal product of this reaction is tetrahydro-2-(3,3,3-trifluoropropyl)furan .Applications De Recherche Scientifique

Sulfonamides as Terminators in Cyclizations

Sulfonamides, including compounds similar to the one , are utilized as novel terminators of cationic cyclizations. These cyclizations are crucial for the efficient formation of polycyclic systems, indicating the compound's utility in synthesizing complex organic structures. For instance, triflic acid catalyzes cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating a preference in forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).

Triflamides and Triflimides in Organic Chemistry

Triflamides and triflimides, closely related to the queried compound, are extensively used in organic chemistry due to their high NH-acidity, catalytic activity, and specific chemical properties. They serve as efficient catalysts or additives in numerous reactions, including cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions. Their strong electron-withdrawing properties and low nucleophilicity make them valuable in a variety of organic reactions, highlighting their role as sources of nitrogen in C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).

Synthesis of Highly Substituted Trifluoromethyl Sulfuranes

Compounds like the one are instrumental in the synthesis of highly substituted trifluoromethyl sulfuranes. These sulfuranes undergo reductive defluorination with nitrogen- or oxygen-containing nucleophiles, demonstrating the compound's versatility in synthesizing sulfur(VI)-containing compounds from various nitrogen bases and alcohols. This reactivity is crucial for developing new materials with specific chemical properties (Gupta & Shreeve, 1987).

Polymerization Initiators

The related triflates and sulfonamides serve as initiators in the polymerization processes, such as the group transfer polymerization of methyl acrylate. These initiators are fundamental in controlling the molecular weight and dispersion indices of polymers, showcasing the compound's application in material science and engineering (Schubert & Bandermann, 1989).

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O3S/c14-13(15,16)4-8-22(19,20)17-9-11-1-5-18(6-2-11)12-3-7-21-10-12/h11-12,17H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVWCSMEFZDSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(1Z)-(methoxyimino)methyl]thiourea](/img/structure/B2757277.png)

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2757290.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)